molecular formula C13H18N4O B2514994 1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine CAS No. 2034462-92-3

1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine

Cat. No.: B2514994
CAS No.: 2034462-92-3
M. Wt: 246.314
InChI Key: APPAORRKJFDGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine is a chemical compound that features a furan ring, an imidazole ring, and a piperazine ring. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-4-(1-methylimidazol-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-15-5-4-14-13(15)17-8-6-16(7-9-17)11-12-3-2-10-18-12/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPAORRKJFDGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule features a piperazine core with two distinct N-alkyl substituents: a 1-methyl-1H-imidazol-2-yl group and a furan-2-ylmethyl moiety. Retrosynthetic disconnection suggests two primary approaches:

Sequential N-Alkylation of Piperazine

Piperazine’s symmetry allows for stepwise installation of substituents. Priority is given to the bulkier 1-methylimidazol-2-yl group to minimize steric interference during subsequent reactions.

Modular Assembly of Preformed Subunits

Coupling a pre-synthesized 4-(1-methyl-1H-imidazol-2-yl)piperazine intermediate with furfuryl bromide streamlines the process, though requires access to specialized intermediates.

Synthetic Methodologies

Preparation of 4-(1-Methyl-1H-imidazol-2-yl)piperazine

Direct N-Alkylation of Piperazine

Reaction of piperazine (1.0 equiv) with 2-(chloromethyl)-1-methyl-1H-imidazole (1.1 equiv) in refluxing 2-propanol/water (3:1 v/v) containing KI (0.2 equiv) for 24 hours affords the monoalkylated product in 67% yield. Excess base (K2CO3) ensures selective monoalkylation:

$$ \text{Piperazine} + \text{2-(Chloromethyl)-1-methylimidazole} \xrightarrow[\text{KI, 78°C}]{\text{2-PrOH/H}_2\text{O}} \text{4-(1-Methylimidazol-2-yl)piperazine} $$

Characterization Data

  • 1H-NMR (400 MHz, DMSO-d6): δ 2.85 (t, J = 4.8 Hz, 4H, piperazine CH2), 3.42 (s, 3H, N-CH3), 3.72 (s, 2H, N-CH2-imidazole), 6.89 (d, J = 1.6 Hz, 1H, imidazole CH), 7.12 (d, J = 1.6 Hz, 1H, imidazole CH).
  • FT-IR (KBr): 1598 cm−1 (C=N stretch), 1243 cm−1 (C-O-C of imidazole).
Alternative Cyclization Route

Condensation of N-(2-aminoethyl)piperazine with methylglyoxal and ammonium acetate in acetic acid generates the imidazole ring via Debus-Radziszewski mechanism (55% yield).

One-Pot Tandem Alkylation Strategy

Simultaneous exposure of piperazine to 2-(bromomethyl)-1-methylimidazole and furfuryl bromide (2.2 equiv total) in DMF at 120°C for 8 hours achieves 73% yield, though regioselectivity drops to 4:1 (desired:undesired).

Spectroscopic Characterization and Computational Validation

Structural Elucidation

1H-NMR (400 MHz, CDCl3):

  • δ 2.55–2.68 (m, 4H, piperazine CH2)
  • δ 3.32 (s, 3H, N-CH3)
  • δ 3.89 (s, 2H, N-CH2-imidazole)
  • δ 4.12 (s, 2H, N-CH2-furan)
  • δ 6.25 (dd, J = 3.2, 1.8 Hz, 1H, furan CH)
  • δ 6.92 (d, J = 1.6 Hz, 1H, imidazole CH)
  • δ 7.24 (d, J = 1.6 Hz, 1H, imidazole CH)
  • δ 7.38 (d, J = 3.2 Hz, 1H, furan CH).

13C-NMR (100 MHz, CDCl3):

  • δ 41.2 (N-CH2-imidazole), 49.8 (piperazine CH2), 52.1 (N-CH3), 62.4 (N-CH2-furan), 110.5 (furan CH), 117.8 (imidazole CH), 142.3 (imidazole C=N).

DFT Studies

B3LYP/6-31G(d,p) calculations reveal:

  • HOMO-LUMO Gap: 4.8 eV, indicating charge transfer stability.
  • Electrostatic Potential: Negative regions localize on imidazole N atoms, favoring electrophilic interactions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Regioselectivity Scalability
Sequential Alkylation 82 99.1 >20:1 Excellent
One-Pot Tandem 73 95.4 4:1 Moderate
Cyclization-Alkylation 61 97.8 >15:1 Poor

Mechanistic Considerations

Alkylation Kinetics

Second-order kinetics dominate, with rate constants (k) of 0.18 L mol−1 min−1 for imidazole installation and 0.24 L mol−1 min−1 for furan incorporation. Transition state calculations show lower activation energy (ΔG‡ = 28.3 kcal/mol) for furfuryl bromide due to reduced steric demand.

Solvent Effects

Polar aprotic solvents (ε > 30) enhance alkylation rates by stabilizing ionic intermediates. Acetonitrile (ε = 37.5) provides optimal balance between solubility and reaction enthalpy.

Industrial Feasibility and Process Chemistry

  • Cost Analysis: Raw material costs dominate (73%), with 2-(chloromethyl)-1-methylimidazole contributing 58% of total expenses.
  • Green Metrics: E-factor = 12.7 (kg waste/kg product), primarily from solvent recovery. Switching to 2-MeTHF improves E-factor to 8.3.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Furanones

    Reduction: Imidazolines

    Substitution: Substituted piperazines

Scientific Research Applications

Chemistry

1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine serves as a building block for synthesizing more complex molecules. Its structural components can be modified to create derivatives with enhanced properties or functionalities.

Biology

The compound exhibits several biological activities , including:

  • Antimicrobial Properties : It has shown effectiveness against various bacterial strains, indicating potential use in developing new antibiotics.
  • Antifungal Activity : Research indicates that it can inhibit fungal growth, making it a candidate for antifungal drug development.

Medicine

In medical research, this compound is investigated for:

  • Anti-inflammatory Effects : Preliminary studies suggest it may inhibit pathways involved in inflammation, providing a basis for developing anti-inflammatory drugs.
  • Anticancer Activities : The compound has been evaluated for its cytotoxic effects on cancer cells. Studies have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Industry

In industrial applications, this compound is utilized in:

  • Material Science : It is used in the synthesis of new materials with specific properties.
  • Catalysis : The compound can act as a catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.

Data Table: Structure-Activity Relationships (SAR)

CompoundSubstituentIC50 (µM)Activity
Compound A4-Fluorobenzyl5.41High Antagonist
Compound B4-Chlorobenzyl3.20Moderate Antagonist
This compound-TBDTBD

Note: IC50 values indicate the concentration required to inhibit 50% of the receptor activity; lower values indicate higher potency.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of piperazine compounds, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

Case Study 2: Anticancer Properties

Research conducted on the cytotoxic effects of this compound on human cancer cell lines revealed that it significantly reduced cell viability in A549 (lung cancer) and HT29 (colorectal cancer) cells. The study concluded that further exploration into its mechanism could lead to novel anticancer therapies.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation. The furan and imidazole rings can interact with biological macromolecules, leading to the modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(furan-2-ylmethyl)-4-(1H-imidazol-2-yl)piperazine
  • 1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-4-yl)piperazine
  • 1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-5-yl)piperazine

Uniqueness

1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different interactions with molecular targets.

Biological Activity

1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine is a compound characterized by the presence of a furan ring, an imidazole ring, and a piperazine ring. This unique structure allows it to exhibit a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Furan Ring : Synthesized through the cyclization of 1,4-dicarbonyl compounds using acid catalysts.
  • Formation of the Imidazole Ring : Achieved via the condensation of glyoxal, ammonia, and formaldehyde.
  • Formation of the Piperazine Ring : Produced by reacting ethylenediamine with dihaloalkanes.

These synthetic routes are crucial for obtaining high yields and purity, often employing continuous flow reactors in industrial settings to optimize reaction conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various Mannich bases, this compound demonstrated notable antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values against common pathogens were found to be promising, indicating its potential as an antimicrobial agent .

Pathogen MIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020
Candida albicans0.015

Anticancer Activity

The compound is also investigated for its anticancer properties. Preliminary studies suggest that it can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, in breast cancer cell lines, it demonstrated IC50 values comparable to established chemotherapeutics, suggesting its efficacy in targeting tumor cells while sparing normal cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Cell Signaling Modulation : Its structural components can interact with biological macromolecules, leading to altered signaling pathways related to cell survival and apoptosis.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various biological assays:

  • Antimicrobial Efficacy : A study tested the compound against multidrug-resistant bacterial strains, showing significant inhibition compared to control groups .
  • Anticancer Activity : In vitro assays on MCF-7 breast cancer cells revealed that treatment with the compound resulted in G2/M phase cell cycle arrest and increased apoptosis markers .

Comparison with Similar Compounds

When compared to structurally similar compounds, such as other imidazole derivatives, 1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-4-yl)piperazine shows unique biological profiles due to the specific positioning of substituents on the imidazole ring. This structural variation influences both chemical reactivity and biological interactions.

Compound Biological Activity
This compoundAntimicrobial, Anticancer
1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-4-yl)piperazineModerate Antimicrobial
1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-5-yl)piperazineLow Anticancer Activity

Q & A

Q. What are the established synthetic routes for 1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions. A common approach includes:

Coupling Reactions : Use of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, as seen in piperazine-imidazole derivatives (e.g., CuSO₄·5H₂O and sodium ascorbate in H₂O/DCM) .

Functionalization : Alkylation of the piperazine core with furan-2-ylmethyl groups under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity.
Optimization Tips :

  • Vary solvent polarity (e.g., DCM vs. ethanol) to improve yield.
  • Adjust catalyst loading (e.g., 0.3–0.6 equiv. CuSO₄) to minimize side reactions.
  • Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

Methodological Answer:

Technique Purpose Example Data Reference
¹H/¹³C NMR Confirm substituent positions and connectivityδ 7.2–7.5 ppm (furan protons)
FT-IR Identify functional groups (e.g., C=N, C-O)1650 cm⁻¹ (imidazole C=N stretch)
HPLC-MS Assess purity and molecular weight[M+H]⁺ = 288.2 (calculated)
X-ray Crystallography Resolve 3D structure (if crystals form)CCDC deposition number (e.g., 2056789)

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Hazards : Skin/eye irritation (Category 2A), potential respiratory sensitization based on structural analogs .
  • Protective Measures :
    • Use nitrile gloves, lab coats, and safety goggles.
    • Work in a fume hood to avoid inhalation of dust/aerosols.
    • Store in airtight containers at 2–8°C, away from oxidizers .
  • Emergency Procedures :
    • Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
    • Exposure : Flush eyes/skin with water for 15 minutes; seek medical attention .

Advanced Research Questions

Q. How can researchers design analogs to enhance biological activity while minimizing toxicity?

Methodological Answer:

  • Structural Modifications :
    • Replace the furan ring with bioisosteres (e.g., thiophene) to improve metabolic stability .
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the imidazole to modulate receptor binding .
  • Computational Screening :
    • Use molecular docking (AutoDock Vina) to predict interactions with targets like serotonin receptors (5-HT₂A) .
    • Apply QSAR models to correlate substituent effects with cytotoxicity (e.g., IC₅₀ values) .
  • In Vitro Testing : Prioritize analogs with <10% hemolysis in RBC assays to reduce toxicity .

Q. How should contradictory data on biological activity (e.g., variable IC₅₀ values) be resolved?

Methodological Answer:

Standardize Assays :

  • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times (24–48 hours).
  • Validate results with positive controls (e.g., doxorubicin for anticancer assays) .

Troubleshoot Variables :

  • Check compound solubility (e.g., DMSO concentration ≤0.1% to avoid solvent interference).
  • Replicate experiments across independent labs to confirm reproducibility.

Mechanistic Studies :

  • Perform target engagement assays (e.g., radioligand binding for receptor affinity) .
  • Analyze metabolic stability in liver microsomes to rule out rapid degradation .

Q. What computational approaches are effective for predicting pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction :
    • Use SwissADME to estimate logP (optimal range: 2–3) and blood-brain barrier permeability .
    • Apply ProTox-II to predict hepatotoxicity and mutagenicity risks .
  • Molecular Dynamics (MD) :
    • Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding stability over 100 ns .
    • Calculate free energy (ΔG) using MM-PBSA for affinity comparisons .
  • Density Functional Theory (DFT) :
    • Optimize geometries (B3LYP/6-31G*) to identify reactive sites for functionalization .

Q. What strategies can elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Target Identification :
    • Perform affinity chromatography with immobilized compound to pull down binding proteins .
    • Use CRISPR-Cas9 knockout screens to identify essential genes for activity .
  • Pathway Analysis :
    • Conduct RNA-seq on treated cells to map differentially expressed pathways (e.g., apoptosis, autophagy) .
    • Validate findings with Western blotting (e.g., caspase-3 cleavage for apoptosis) .
  • In Vivo Models :
    • Test efficacy in xenograft mice (e.g., 10 mg/kg, oral) with pharmacokinetic monitoring (Cₘₐₓ, t₁/₂) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.